molecular formula C6H2BrClF3N B1395999 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine CAS No. 823221-94-9

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1395999
CAS No.: 823221-94-9
M. Wt: 260.44 g/mol
InChI Key: SXRSZRYSSRIZNG-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS: 823221-94-9) is a halogenated pyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol . The compound features bromine and chlorine substituents at the 2- and 6-positions, respectively, and a trifluoromethyl group at the 4-position of the pyridine ring. Its exact mass is 258.90100 g/mol, and its calculated LogP value of 3.52 suggests moderate lipophilicity . Commercial sources report a purity of 95%, making it suitable for synthetic applications such as cross-coupling reactions or as an intermediate in agrochemical and pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by selective bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known to enhance drug efficacy and stability.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 2-bromo-6-chloro-4-(trifluoromethyl)pyridine with analogous halogenated pyridines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Differences
This compound 823221-94-9 C₆H₂BrClF₃N 260.44 2-Br, 6-Cl, 4-CF₃ 95% Benchmark compound
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 75806-84-7 C₆H₂BrClF₃N 260.44 2-Br, 3-Cl, 5-CF₃ 97% Altered halogen and CF₃ positions
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine 1256820-00-4 C₆H₂BrClF₃N 260.44 2-Br, 5-Cl, 3-CF₃ 96% CF₃ at 3-position; impacts steric effects
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine 1211588-39-4 C₆H₂BrClF₃N 260.44 3-Br, 2-Cl, 4-CF₃ 95% Bromine at 3-position; altered reactivity
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine 749875-09-0 C₆H₂BrIF₃N 357.00 2-Br, 4-I, 6-CF₃ N/A Iodine substituent (better leaving group)
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₆H₂BrF₄N 244.99 3-Br, 2-F, 6-CF₃ 100% Fluorine increases electronegativity

Key Observations :

  • Substituent Positions: The position of bromine, chlorine, and trifluoromethyl groups significantly alters steric and electronic properties.
  • Halogen Effects : Replacing chlorine with iodine (e.g., 2-Bromo-4-iodo-6-CF₃-pyridine) enhances leaving-group ability, making the compound more reactive in cross-coupling reactions . Fluorine substituents (e.g., 3-Bromo-2-fluoro-6-CF₃-pyridine) increase ring electronegativity, improving stability but reducing reactivity toward electrophiles .
  • Lipophilicity: The LogP of 2-Bromo-6-chloro-4-CF₃-pyridine (3.52) is higher than non-halogenated pyridines, enhancing membrane permeability in biological applications.

Stability and Handling

  • Thermal Stability: No melting or boiling point data are available for 2-Bromo-6-chloro-4-CF₃-pyridine, but analogs like 3-Bromo-2-fluoro-6-CF₃-pyridine are reported to degrade at elevated temperatures .
  • Storage : The 4-methyl analog of a related trifluoromethylpyridine () degrades in solvent after four days, suggesting that halogenated derivatives like the target compound may require inert storage conditions .

Biological Activity

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H2BrClF3N\text{C}_6\text{H}_2\text{BrClF}_3\text{N}, with a molecular weight of approximately 227.48 g/mol. The presence of bromine and chlorine atoms, along with the trifluoromethyl group, significantly influences its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for interacting with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl groups increase metabolic stability and lipophilicity, facilitating effective drug design. The bromine atom may also participate in halogen bonding, further stabilizing interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing this scaffold have shown efficacy against Chlamydia trachomatis, a pathogen lacking FDA-approved treatments. One study demonstrated an IC50 value as low as 5.2 μg/mL for these compounds, highlighting their potential as selective antimicrobial agents without harming host cells.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity towards biological targets associated with cancer progression .

Case Study 1: Antichlamydial Activity

In a focused study on antichlamydial activity, several analogues of this compound were synthesized and tested. The results indicated significant inhibition of C. trachomatis growth, emphasizing the importance of the trifluoromethyl group in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly affect the biological activity of derivatives. For example, replacing the trifluoromethyl group with other substituents led to a marked decrease in activity, underscoring its critical role in maintaining antimicrobial efficacy.

Summary of Research Findings

Property Description
Molecular Formula C₆H₂BrClF₃N
Molecular Weight 227.48 g/mol
Antimicrobial Activity Effective against Chlamydia trachomatis (IC50 = 5.2 μg/mL)
Anticancer Activity Induces apoptosis and cell cycle arrest in cancer cells
Key Functional Groups Bromine, chlorine, trifluoromethyl

Q & A

Q. Basic: What are the standard synthetic routes for 2-bromo-6-chloro-4-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves bromination of a pre-functionalized pyridine core. A common method includes halogenation at the 4-position with trifluoromethyl groups, followed by regioselective bromination and chlorination. Controlled conditions (e.g., solvent choice, temperature, and catalysts) are critical:

  • Solvents : Dichloromethane or chloroform is used to stabilize intermediates .
  • Temperature : Moderate temperatures (20–60°C) prevent over-halogenation .
  • Catalysts : Lewis acids like FeCl₃ enhance regioselectivity for bromine/chlorine substitution .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
TrifluoromethylationCF₃I, CuI, DMF, 50°C65–75
BrominationBr₂, FeCl₃, CH₂Cl₂, 40°C80–85
ChlorinationCl₂ gas, AlCl₃, CHCl₃, RT70–78

Q. Basic: How are spectroscopic techniques employed to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Distinct chemical shifts for substituents are observed:
    • ¹H NMR : Pyridine protons show deshielding (δ 8.5–9.0 ppm) due to electron-withdrawing groups .
    • ¹³C NMR : CF₃ groups appear at ~120 ppm (quartet, J = 280 Hz) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 260.45 (C₆H₂BrClF₃N) confirm the molecular formula .
  • HPLC/LC-MS : Purity >95% is validated using C18 columns with acetonitrile/water gradients .

Q. Basic: What electronic effects dominate the reactivity of this compound in nucleophilic substitution?

Answer:
The trifluoromethyl group strongly withdraws electrons via inductive effects, polarizing the pyridine ring and enhancing electrophilicity at the 2- and 6-positions. Bromine and chlorine act as leaving groups, facilitating SNAr reactions. Key factors:

  • Ring Activation : CF₃ increases positive charge density at ortho/para positions, accelerating nucleophilic attack .
  • Leaving Group Ability : Br⁻ (weaker base than Cl⁻) departs more readily, making the 2-position more reactive than the 6-position .

Q. Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction pathways?

Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., Becke’s 1993 method) accurately models the compound’s electronic structure:

  • Electrostatic Potential Maps : Visualize charge distribution to predict reactive sites .
  • Transition State Analysis : Identify energy barriers for substitution reactions (e.g., activation energies for SNAr) .
  • Basis Sets : 6-31G(d,p) or def2-TZVP optimize accuracy for halogen and fluorine atoms .

Table 2: DFT-Calculated Properties

PropertyValue (B3LYP/6-31G(d,p))Reference
HOMO-LUMO Gap (eV)5.2
Mulliken Charge (C-2)+0.35
Bond Length (C-Br) (Å)1.89

Q. Advanced: How to resolve contradictions in kinetic data for competing substitution reactions?

Answer:
Contradictions arise from solvent polarity, temperature, and competing mechanisms. Mitigation strategies:

  • Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopes to track substitution regiochemistry .
  • Kinetic Profiling : Conduct time-resolved NMR or UV-Vis to monitor intermediate formation .
  • Computational Validation : Compare experimental activation energies with DFT-predicted transition states .

Q. Advanced: What structure-activity relationships (SAR) guide the design of analogs for agrochemical applications?

Answer:
Key SAR insights from analogs (e.g., 6-chloro-2-(trifluoromethyl)imidazo[4,5-c]pyridine):

  • Lipophilicity : CF₃ enhances membrane permeability (LogP increased by ~1.5 vs. non-fluorinated analogs) .
  • Bioisosteres : Replacing Br with I improves binding to acetylcholine receptors in insecticides .
  • Steric Effects : Bulkier substituents at the 4-position reduce metabolic degradation .

Table 3: Comparative Bioactivity of Analogs

CompoundIC₅₀ (nM)Target ProteinReference
Parent Compound120Acetylcholinesterase
6-Iodo-2-CF₃-pyridine analog45Acetylcholinesterase
4-Cyano-2-CF₃-pyridine derivative210Cytochrome P450

Q. Advanced: How are crystallographic techniques applied to resolve ambiguous structural data?

Answer:
Single-crystal X-ray diffraction (e.g., SHELXL ) resolves ambiguities in substituent positions:

  • Data Collection : High-resolution (<1.0 Å) datasets minimize thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters differentiate Br/Cl atoms at similar sites .
  • Validation : R-factors <5% and electron density maps confirm bond lengths/angles .

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSZRYSSRIZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702684
Record name 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-94-9
Record name 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823221-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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